1,2-dichloropropane-d6 chemical and physical properties
1,2-dichloropropane-d6 chemical and physical properties
An In-depth Technical Guide to 1,2-Dichloropropane-d6: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction: The Role of Isotopic Labeling in Advanced Research
In the realms of pharmaceutical development, metabolic research, and environmental analysis, the use of stable isotope-labeled internal standards (SIL-IS) is the gold standard for achieving the highest levels of accuracy and precision in quantitative analysis, particularly when coupled with mass spectrometry. The introduction of deuterium atoms into a molecule creates a compound that is chemically identical to its non-labeled counterpart but physically distinguishable by its increased mass. This mass shift is the cornerstone of its utility, allowing it to be differentiated from the endogenous or target analyte in a complex matrix.
This guide provides a comprehensive technical overview of 1,2-dichloropropane-d6 (Propylene dichloride-d6), a deuterated analog of 1,2-dichloropropane. We will delve into its core chemical and physical properties, discuss the principles of its synthesis, explore its analytical characterization, and detail its critical applications for researchers, scientists, and drug development professionals. The narrative is grounded in the causality behind its use, providing not just data, but field-proven insights into its practical application.
Core Chemical and Physical Properties
1,2-Dichloropropane-d6 is a colorless liquid at room temperature.[1][2] Its physical properties are nearly identical to those of its non-deuterated form, with the primary difference being its higher molecular weight due to the presence of six deuterium atoms.[1][3] This mass shift of +6 atomic mass units is fundamental to its application as an internal standard.[1]
Below is a summary of its key physicochemical properties. Note that where specific data for the deuterated form is not available, data for the non-deuterated analog (1,2-dichloropropane) is provided as a close approximation.
| Property | Value | Source(s) |
| Chemical Formula | C₃D₆Cl₂ | [1] |
| IUPAC Name | 1,2-dichloro-1,1,2,3,3,3-hexadeuteriopropane | [3] |
| CAS Number | 93952-08-0 | [2][3] |
| Molecular Weight | 119.02 g/mol | [1][2][3] |
| Physical Form | Liquid | [1] |
| Boiling Point | 95-96 °C | [1] |
| Melting Point | -100 °C | [1] |
| Density | 1.216 g/mL at 25 °C | [1] |
| Flash Point | 16.1 °C | [4] |
| Water Solubility | Moderately soluble (~2,700 mg/L at 20°C) | [4][5] |
| Isotopic Purity | Typically ≥98 atom % D | [1] |
| Chemical Purity | Typically ≥98% | [1][2] |
Synthesis and Isotopic Purity
The industrial production of 1,2-dichloropropane is primarily achieved through the chlorination of propylene or as a by-product in the manufacture of epichlorohydrin.[6][7]
For the deuterated analog, 1,2-dichloropropane-d6, the synthesis follows a similar principle but necessitates the use of a deuterated starting material. The logical precursor is propene-d6.
A conceptual workflow for the synthesis is outlined below. The critical step is the high-yield incorporation of deuterium into the propylene backbone before the chlorination reaction.
Trustworthiness through Validation: The isotopic purity of the final product is paramount. This is validated using mass spectrometry to confirm the M+6 mass shift and to quantify the percentage of deuterium incorporation.[1] Chemical purity is typically assessed by Gas Chromatography (GC). A Certificate of Analysis accompanying the product should always be reviewed to confirm these critical parameters.
Analytical Characterization: A Spectroscopic Profile
The structural identity and purity of 1,2-dichloropropane-d6 are confirmed using a suite of analytical techniques. The replacement of hydrogen with deuterium results in predictable and characteristic changes in its spectra compared to the non-labeled standard.
Mass Spectrometry (MS)
In mass spectrometry, the molecular ion peak for 1,2-dichloropropane-d6 will appear at an m/z value that is 6 units higher than that of 1,2-dichloropropane (which has a molecular weight of approximately 112.99 g/mol ).[1][5] This distinct mass shift is the fundamental property exploited in quantitative assays using the stable isotope dilution method. The fragmentation pattern will also show corresponding shifts for any fragments containing deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: An ideal ¹H NMR spectrum of 1,2-dichloropropane-d6 would be silent. In practice, small peaks corresponding to any residual, non-deuterated 1,2-dichloropropane (typically <2%) may be visible.[1] For the non-deuterated compound, the spectrum is complex due to the presence of a chiral center, making the two methylene protons on C1 diastereotopic and thus chemically non-equivalent.[8][9]
-
¹³C NMR: The ¹³C NMR spectrum will show three signals, corresponding to the three carbon atoms in the propane backbone. The key feature will be the splitting of these signals into multiplets due to coupling with the attached deuterium atoms (C-D coupling). This provides definitive evidence of the location of the deuterium labels.
Infrared (IR) Spectroscopy
The IR spectrum of 1,2-dichloropropane-d6 will exhibit characteristic C-D stretching vibrations at lower wavenumbers (approx. 2100-2250 cm⁻¹) compared to the C-H stretching vibrations (approx. 2850-3000 cm⁻¹) seen in the non-deuterated molecule.[10] The C-Cl stretching vibrations are expected in the fingerprint region around 580-780 cm⁻¹.[10][11]
Applications in Research and Development
The primary and most critical application of 1,2-dichloropropane-d6 is as an internal standard for quantitative analysis.[2] The non-deuterated form, 1,2-dichloropropane, is an environmental contaminant and a synthetic byproduct, making its accurate detection and quantification essential.[6][12]
Workflow: Isotope Dilution Mass Spectrometry
The use of a deuterated internal standard is a self-validating system for analytical accuracy. Because the SIL-IS co-elutes with the target analyte during chromatography and experiences similar ionization effects in the mass spectrometer source, it effectively normalizes for variations in sample preparation, injection volume, and matrix effects.
Causality in Experimental Choice: Why use a deuterated standard? If an analyst were to use a different chemical compound as an internal standard (e.g., a chlorinated alkane of a different chain length), it would have different chromatographic retention times and potentially different ionization efficiencies. Matrix components could suppress the ionization of the analyte but not the internal standard, or vice-versa, leading to inaccurate results. By using 1,2-dichloropropane-d6, which is chemically identical to the analyte, these sources of error are effectively cancelled out, leading to highly trustworthy and reproducible data.
Specific Use Cases:
-
Environmental Monitoring: Used to quantify 1,2-dichloropropane contamination in soil, groundwater, and air samples.[2]
-
Toxicology and Metabolomics: Can be used in studies to trace the metabolic fate of 1,2-dichloropropane in biological systems.[5]
-
Chemical Synthesis: Serves as a synthetic intermediate for producing other deuterated chlorinated compounds.[2]
Safety, Handling, and Storage
The safety profile of 1,2-dichloropropane-d6 should be considered identical to that of 1,2-dichloropropane. It is a highly flammable liquid and vapor and is harmful if swallowed or inhaled.[3][13][14] The non-deuterated form is classified as a substance that may cause cancer.[5][14]
Handling Protocols
-
Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors.[15][16]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., Teflon), safety goggles, and a lab coat.[17]
-
Ignition Sources: Keep away from open flames, sparks, and other sources of ignition. Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge.[15][17]
-
Spills: In case of a spill, remove all ignition sources. Absorb with an inert material (e.g., sand, dry earth) and place in a sealed container for disposal.[13]
Storage
Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[15][17] The compound should be stored away from light and moisture to maintain its integrity.[2]
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ICSC 0441 - 1,2-DICHLOROPROPANE . International Labour Organization. [Link]
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ToxFAQs™ for 1,2-Dichloropropane . Agency for Toxic Substances and Disease Registry (ATSDR), CDC. [Link]
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Propane, 1,2-dichloro- . NIST Chemistry WebBook. [Link]
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1,2-Dichloropropane . Wikipedia. [Link]
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Dichloropropane and its properties . PCC Group. [Link]
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Expected NMR spectra for 1,2-dichloropropane . Study.com. [Link]
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Propane, 1,2-dichloro- Mass Spectrum . NIST Chemistry WebBook. [Link]
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1,2-Dichloropropane Properties . Mol-Instincts. [Link]
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Proton NMR Spectrum of 1,2-dichloropropane . Organic Spectroscopy International. [Link]
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